(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
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Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-one.
Reduction: Formation of (2S)-2-[4-(Trifluoromethyl)piperidin-3-yl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-4-13-3-2-8(7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWIHUZNAIGNA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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